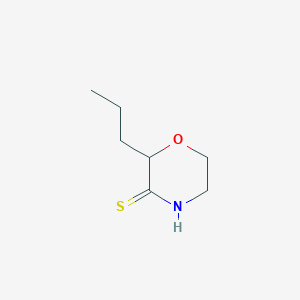

2-Propyl-3-thiomorpholinone

Description

Historical Context and Evolution of Thiomorpholinone Chemistry

The study of heterocyclic compounds dates back to the 19th century, with the isolation and characterization of naturally occurring substances such as quinine (B1679958) and uric acid. msu.edu The development of systematic nomenclature and synthetic methodologies in the early 20th century paved the way for the exploration of a vast number of novel heterocyclic systems. The core structure of thiomorpholine (B91149), a six-membered ring containing both nitrogen and sulfur atoms, is a variation of the morpholine (B109124) ring system.

The introduction of a carbonyl group into the thiomorpholine ring gives rise to thiomorpholin-3-one (B1266464), a key precursor in the synthesis of more complex derivatives. Early research in this area was often driven by the quest for new therapeutic agents, with many studies focusing on the synthesis and biological evaluation of various substituted thiomorpholinones. Over the years, advancements in synthetic organic chemistry have led to more efficient and stereoselective methods for the preparation of these compounds, allowing for the systematic investigation of structure-activity relationships.

Significance of the Thiomorpholinone Ring System in Heterocyclic Chemistry

The thiomorpholinone ring system is of significant interest in heterocyclic chemistry due to a combination of factors. The presence of both a lactam (a cyclic amide) and a thioether functionality within the same molecule provides multiple sites for chemical modification. This allows for the generation of diverse libraries of compounds with a wide range of physicochemical properties.

The thiomorpholinone scaffold is a component of various compounds that have been investigated for their potential as antimicrobial and anti-inflammatory agents. ontosight.aiontosight.ai The unique structural and electronic properties of this ring system make it an attractive building block in the design of new materials with specific optical or electronic properties. ontosight.ai

Overview of Research Paradigms for the 2-Propyl-3-thiomorpholinone Framework

Research involving the this compound framework generally follows a well-established paradigm in medicinal and materials chemistry. The process typically begins with the design and synthesis of the target molecule, often involving multi-step synthetic sequences. The synthesis of related thiomorpholinones can involve the reaction of amines and sulfides under controlled conditions. ontosight.ai

Once synthesized, the compound undergoes rigorous characterization to confirm its structure and purity. This typically involves a combination of spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Following characterization, the compound may be subjected to a variety of biological or material science-based assays to evaluate its properties. In the context of drug discovery, this could involve screening the compound against a panel of biological targets to identify any potential therapeutic activities. For materials science applications, the compound's photophysical, thermal, and electronic properties would be investigated.

While specific research on this compound is not extensively documented in publicly available literature, the general principles of heterocyclic chemistry and drug discovery provide a clear framework for its potential investigation.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H13NOS | uni.lu |

| Molecular Weight | 159.25 g/mol | uni.lu |

| InChI | InChI=1S/C7H13NOS/c1-2-3-6-7(10)8-4-5-9-6/h6H,2-5H2,1H3,(H,8,10) | uni.lu |

| InChIKey | FLMLPJFMYMBUMK-UHFFFAOYSA-N | uni.lu |

| SMILES | CCCC1C(=O)NCCO1 | uni.lu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

69226-22-8 |

|---|---|

Molecular Formula |

C7H13NOS |

Molecular Weight |

159.25 g/mol |

IUPAC Name |

2-propylmorpholine-3-thione |

InChI |

InChI=1S/C7H13NOS/c1-2-3-6-7(10)8-4-5-9-6/h6H,2-5H2,1H3,(H,8,10) |

InChI Key |

FLMLPJFMYMBUMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(=S)NCCO1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Propyl 3 Thiomorpholinone and Its Derivatives

Classical and Contemporary Synthetic Routes

The construction of the 2-propyl-3-thiomorpholinone scaffold can be achieved through several strategic approaches, including cyclization reactions to form the heterocyclic core, functionalization of a pre-existing ring system, and transformations of related heterocyclic structures.

Cyclization Approaches to the Thiomorpholinone Core

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like this compound. These methods involve the formation of the thiomorpholinone ring from acyclic precursors.

One of the most direct methods for forming the thiomorpholinone ring is through the cyclization of appropriately substituted thiomorpholine (B91149) precursors. A common strategy involves the reaction of a β-amino thiol with an α,β-unsaturated ester or a related carbonyl compound. For instance, the reaction of a cysteine-derived precursor with a suitable electrophile can lead to the formation of the thiomorpholinone ring.

A notable approach involves a two-step telescoped sequence for the generation of thiomorpholine itself, which can then be further functionalized. This process can start with a photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride, which are low-cost starting materials. nih.gov This reaction yields a half-mustard intermediate that undergoes a base-mediated cyclization to form thiomorpholine. nih.gov Subsequent alkylation and acylation steps could then be employed to introduce the propyl group and form the desired this compound.

Another strategy starts from ethyl mercaptoacetate (B1236969) and aziridine (B145994) to produce thiomorpholin-3-one (B1266464), which can be reduced using agents like lithium aluminum hydride (LiAlH4). nih.gov The resulting thiomorpholine can then be functionalized.

| Starting Materials | Key Intermediates | Product | Reference |

| Cysteamine hydrochloride, Vinyl chloride | Half-mustard intermediate | Thiomorpholine | nih.gov |

| Ethyl mercaptoacetate, Aziridine | Thiomorpholin-3-one | Thiomorpholine | nih.gov |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including those containing heteroatoms. organic-chemistry.orgnumberanalytics.com This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene. organic-chemistry.orgnumberanalytics.com

For the synthesis of a this compound derivative, a suitable acyclic precursor containing both a thiol and an amine functionality, as well as two double bonds at appropriate positions, would be required. The RCM reaction would then facilitate the formation of the heterocyclic ring. Subsequent reduction of the double bond within the ring and thionation of a corresponding morpholinone precursor would yield the target molecule. The versatility of RCM allows for the construction of 5- to 30-membered rings and tolerates a wide range of functional groups. organic-chemistry.org

| Catalyst Type | Substrate Type | Product Type | Reference |

| Grubbs' Catalysts (Ruthenium-based) | Diene | Cyclic alkene | organic-chemistry.orgnumberanalytics.com |

| Tebbe or Petasis Reagents (Titanium-based) | Diene | Cyclic alkene | tcichemicals.com |

Nucleophilic Substitution and Functionalization Reactions

The synthesis of this compound can also be achieved through the functionalization of a pre-formed thiomorpholinone ring. The nitrogen atom within the thiomorpholine ring can act as a nucleophile, participating in substitution reactions. evitachem.com For example, reacting thiomorpholine with a propyl halide could introduce the propyl group. evitachem.com However, direct alkylation can sometimes lead to multiple substitutions.

A more controlled approach involves the nucleophilic substitution of a leaving group on a neopentyl-like skeleton, which can be sterically hindered. nih.gov While neopentyl halides react slowly in SN2 reactions, the use of a highly reactive leaving group like triflate can facilitate the substitution. nih.gov

The Ugi four-component condensation reaction offers another pathway for creating substituted thiomorpholinones. This multicomponent reaction can be used in the solid-phase synthesis of N-substituted thiomorpholinones, providing a route to a diverse library of compounds. researchgate.net

Reductive Amination Pathways

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia (B1221849) or an amine. libretexts.orgmasterorganicchemistry.com This two-step process involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

In the context of this compound synthesis, reductive amination could be used to introduce the propyl group. For instance, a precursor containing a ketone or aldehyde functionality at the 2-position of the thiomorpholinone ring could be reacted with propylamine (B44156) in the presence of a reducing agent. Alternatively, a precursor containing an amino group could be reacted with a propyl aldehyde or ketone. This method is widely applicable for the synthesis of primary, secondary, and tertiary amines. chemrxiv.org

| Carbonyl Compound | Amine Source | Reducing Agent | Product | Reference |

| Aldehyde/Ketone | Ammonia/Primary Amine/Secondary Amine | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Ni | Primary/Secondary/Tertiary Amine | libretexts.orgmasterorganicchemistry.com |

Thionation of Morpholinone Precursors

A common and effective method for the synthesis of thiocarbonyl compounds is the thionation of their corresponding carbonyl analogues. caltech.edu For the synthesis of this compound, this would involve the thionation of 2-propyl-3-morpholinone.

The most frequently used thionating agents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. caltech.eduscielo.br Lawesson's reagent is often preferred for the thionation of amides, as it typically provides higher yields and fewer side products. caltech.edu The reaction mechanism involves the conversion of the carbonyl group into a thiocarbonyl group. scielo.br The ease of thionation is influenced by the electron density at the carbonyl oxygen, with amides generally being more reactive than esters. caltech.edu Fluorous versions of Lawesson's reagent have also been developed to simplify product purification. organic-chemistry.org

| Carbonyl Precursor | Thionating Agent | Product | Reference |

| Amide (e.g., 2-propyl-3-morpholinone) | Lawesson's Reagent | Thioamide (e.g., this compound) | caltech.edu |

| Ester | Phosphorus Pentasulfide (P₄S₁₀) | Thionoester | caltech.edu |

Advanced Synthetic Techniques

Modern organic synthesis provides a robust toolbox for the construction of complex heterocyclic molecules like this compound. These advanced methods offer significant advantages in terms of reaction conditions, yield, and stereochemical control over classical synthetic routes.

Metal-Catalyzed Synthetic Protocols

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Palladium and iron catalysts are particularly notable for their versatility in synthesizing heterocyclic structures.

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a powerful method for the enantioselective formation of C-C bonds. While direct examples for this compound are not extensively documented in readily available literature, the application of this methodology to structurally related lactams, such as pyrrolidinones and piperidinones, demonstrates its high potential for synthesizing chiral thiomorpholinone derivatives. beilstein-journals.org This reaction typically involves the alkylation of a pro-chiral enolate with an allylic electrophile in the presence of a chiral palladium catalyst.

The general mechanism involves the oxidative addition of a Pd(0) complex to an allylic substrate to form a π-allyl palladium(II) intermediate. Subsequent nucleophilic attack by the enolate of the lactam, or in this case, a thiomorpholinone precursor, leads to the formation of the alkylated product and regeneration of the Pd(0) catalyst. semanticscholar.org The stereoselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium center.

A key strategy is the decarboxylative allylic alkylation, which uses readily available lactam precursors. beilstein-journals.org This approach has been successfully employed for the asymmetric synthesis of α-tertiary piperazin-2-ones, highlighting its applicability to six-membered heterocycles. beilstein-journals.org By analogy, a similar pathway could be envisioned for this compound, starting from a suitable allylic β-ketoester of a thiomorpholinone precursor.

Table 1: Representative Conditions for Palladium-Catalyzed Asymmetric Allylic Alkylation of Lactams

| Parameter | Condition | Role in Reaction |

| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium(0) source |

| Ligand | Chiral phosphine (B1218219) ligands (e.g., (S)-SegPhos) | Induces enantioselectivity |

| Base | NaHCO₃ or Cs₂CO₃ | Generates the nucleophilic enolate |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

| Temperature | -10 °C to room temperature | Controls reaction rate and selectivity |

This table illustrates typical conditions used in related systems, which could be adapted for thiomorpholinone synthesis. semanticscholar.org

The choice of ligand is critical for achieving high enantioselectivity. Various chiral phosphine ligands have been developed and screened for such transformations, with their steric and electronic properties dictating the stereochemical outcome. semanticscholar.org

Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a powerful catalyst in organic synthesis. acs.org Iron-catalyzed cyclization reactions provide an efficient means to construct a variety of heterocyclic systems, including sulfur-containing heterocycles and lactams. researchgate.netnih.gov These methods are highly relevant for the synthesis of the this compound scaffold, which incorporates both structural features.

One relevant approach is the iron-catalyzed intramolecular hydrofunctionalization of unsaturated substrates. For instance, iron(III) salts have been shown to catalyze the cyclization of olefinic substrates, which could be adapted for the ring closure step in thiomorpholinone synthesis. researchgate.netcsic.es A plausible pathway could involve the intramolecular hydrothiolation of an appropriately substituted amino-thiol precursor bearing an alkene moiety. Iron catalysts can promote the Markovnikov addition of a thiol to a double bond, a key step in forming the heterocyclic ring. nih.govresearchgate.net

Furthermore, iron-catalyzed C-H amidation has been developed for the synthesis of γ-lactams from dioxazolone precursors. nih.gov This type of transformation, proceeding through a proposed iron-imidyl radical intermediate, demonstrates the capability of iron catalysts to facilitate the formation of the amide bond within a cyclic structure. nih.govacs.org An analogous intramolecular cyclization of a substrate containing a thiol and an amide precursor, mediated by an iron catalyst, could provide a direct route to the thiomorpholinone ring.

Table 2: Examples of Iron-Catalyzed Cyclization Reactions for Heterocycle Synthesis

| Reaction Type | Catalyst System | Substrate Type | Product Type | Ref. |

| C-H Amidation | (Phthalocyanine)Fe(III)Cl | Dioxazolone precursors | γ-Lactams | nih.gov |

| Olefin Oxyamidation | Iron-Phthalocyanine | Tethered Dioxazolones | β-Lactams, γ-Lactams | acs.orgchemrxiv.org |

| Dehydrogenative Coupling | Iron(II) pincer complex | Amino alcohols | Lactams | nih.gov |

| Cyclization of Alkenols | Fe(III) salts | Hydroxy allylic derivatives | Sulfur-containing heterocycles | researchgate.netcsic.es |

This table summarizes various iron-catalyzed methodologies applicable to the synthesis of lactam and sulfur-containing heterocyclic rings.

The versatility of iron catalysis allows for multiple potential disconnection strategies for the this compound target, making it an attractive area for synthetic exploration.

Photochemical Synthesis Approaches

Photochemical methods offer unique reaction pathways that are often inaccessible through thermal means. By utilizing light energy, these reactions can proceed under mild conditions, often with high selectivity and efficiency.

The thiol-ene reaction, or alkene hydrothiolation, is a classic click chemistry reaction that involves the addition of a thiol across a double bond. nih.gov This reaction can be initiated by radicals, often generated photochemically, and typically proceeds with anti-Markovnikov selectivity. nih.govacs.org This method is particularly well-suited for the synthesis of thiomorpholinone. researchgate.net

A prominent synthetic route involves the photochemical thiol-ene reaction between a cysteamine derivative (providing the sulfur and nitrogen atoms) and an appropriate alkene. acs.org For the synthesis of the parent thiomorpholinone ring, cysteamine hydrochloride can be reacted with vinyl chloride under UV irradiation. This reaction is often facilitated by a photocatalyst or a photoinitiator. acs.org The initial addition product, a half-mustard intermediate, undergoes subsequent base-mediated cyclization to yield the thiomorpholinone ring. acs.org To synthesize this compound, a substituted alkene precursor would be required.

Table 3: Key Parameters for Photochemical Thiol-Ene Synthesis of Thiomorpholine

| Parameter | Condition | Purpose | Ref. |

| Initiation | UV Irradiation (e.g., 363 nm) | Generates thiyl radical | acs.org |

| Photocatalyst | 9-Fluorenone (9-FL) or 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) | Facilitates radical formation under light | acs.org |

| Thiol Source | Cysteamine hydrochloride | Provides N-C-C-S backbone | acs.org |

| Ene Source | Vinyl chloride | Provides C-C backbone for cyclization | acs.org |

| Cyclization | Base-mediated (e.g., NaOH) | Ring closure of the intermediate | acs.org |

| Reaction Mode | Continuous Flow | Allows for scalability and controlled reaction conditions | acs.org |

This table outlines the conditions for the synthesis of the parent thiomorpholine ring, which can be adapted for substituted derivatives.

The thiol-ene reaction is valued for its high yields, tolerance to various functional groups, and mild reaction conditions, making it an efficient and scalable strategy for constructing the thiomorpholinone core. liv.ac.uk

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide array of transformations through single-electron transfer (SET) processes. researchgate.net This strategy utilizes photocatalysts, typically transition metal complexes like [Ru(bpy)₃]²⁺ or organic dyes, that become potent oxidants or reductants upon photoexcitation. researchgate.netnih.gov These excited-state catalysts can initiate radical reactions for the construction of complex heterocyclic scaffolds.

While a specific protocol for this compound using photoredox catalysis is not prominently detailed, the general principles are highly applicable. For instance, photoredox-mediated reductive radical cyclizations have been used to generate various heterocyclic structures. nih.gov A plausible strategy for the thiomorpholinone ring would involve a precursor containing a radical acceptor (e.g., an alkene or alkyne) and a radical precursor (e.g., an alkyl halide). Reductive quenching of the excited photocatalyst by a sacrificial electron donor (like a tertiary amine) generates a highly reducing species that can reduce the alkyl halide to an alkyl radical. This radical can then undergo intramolecular cyclization onto the acceptor to form the heterocyclic ring. nih.gov

Alternatively, oxidative quenching cycles can be employed. In this scenario, the excited photocatalyst is quenched by an electron-rich substrate, generating a radical cation that can undergo further reactions, including cyclization. This approach has been used to generate carbamoyl (B1232498) radicals from oxamic acids for the construction of N-containing heterocycles. chemrxiv.org A similar strategy could potentially be designed for the synthesis of the thiomorpholinone system by cyclizing a suitable thioamide precursor. The combination of photoredox catalysis with other catalytic cycles, such as rhodium or palladium catalysis, further expands the synthetic possibilities for constructing complex heterocycles.

Microwave-Assisted Synthetic Transformations

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. rsc.orgnih.gov These benefits stem from the efficient and direct heating of the reaction mixture through dielectric polarization, leading to rapid temperature increases and often avoiding the decomposition of thermally sensitive products. rsc.org

While specific studies detailing the microwave-assisted synthesis of this compound are not prevalent in the literature, the application of this technology to structurally related nitrogen and sulfur-containing heterocycles is well-documented. For instance, the synthesis of quinoline (B57606) and triazole derivatives has been achieved with remarkable efficiency. In one study, microwave irradiation facilitated the synthesis of N′-(4-hydroxy-3-methoxybenzylidene)-2-propylquinoline-4-carbohydrazide, a complex hydrazone derivative, in a 93% yield within just 2 minutes. arabjchem.org Another protocol for 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives reported yields as high as 96% in only 5 minutes. nih.gov

These examples underscore the potential of microwave irradiation to accelerate the synthesis of thiomorpholinone scaffolds. The key steps in thiomorpholinone synthesis, such as cyclization reactions, could be significantly optimized. The table below illustrates the typical improvements seen when applying microwave technology to the synthesis of related heterocyclic compounds compared to conventional methods.

| Product Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |

| 1,2,4-triazole derivatives | 10 hours (reflux) | 8-9 minutes | Not specified | nih.gov |

| 2-propylquinoline-4-carbohydrazide derivatives | Not specified | 1.5 - 3 minutes | 65% - 96% | arabjchem.org |

| 1,2,3-triazole derivatives | Not specified | 15 minutes | 81% | nih.gov |

This data strongly suggests that microwave-assisted protocols could provide a rapid and high-yielding pathway for the synthesis of this compound and its derivatives, aligning with the principles of green and efficient chemistry.

Continuous Flow Synthesis for Scalable Production

For the large-scale production of chemical compounds, continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater process control, and straightforward scalability. nih.govrsc.org Recent advancements have highlighted that continuous flow methods can significantly improve the efficiency of thiomorpholine synthesis. evitachem.com

A notable example is the development of a two-step telescoped continuous flow process for generating thiomorpholine. researchgate.net This process begins with a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, both of which are low-cost starting materials. The reaction is conducted under highly concentrated conditions (4 M) and yields the half-mustard intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride, quantitatively. This intermediate is then cyclized in the second step under basic conditions to produce thiomorpholine without the need for isolation. researchgate.net The robustness of this process was proven by running it for 7 hours, demonstrating its potential for industrial application. researchgate.net

The key advantages of using a flow process for this type of synthesis include:

Safety: Handling hazardous reagents like vinyl chloride and intermediates such as half-mustards is safer in a continuous flow setup, as only small volumes are reacting at any given time. researchgate.net

Efficiency: Precise dosing of gaseous reagents like vinyl chloride is achievable using mass flow controllers, leading to better reaction control and higher yields. researchgate.net

Scalability: Flow processes can be scaled up by extending the operation time or by using larger reactors, a concept demonstrated in the production of other industrial chemicals where outputs of 800 g/h have been achieved. rsc.orgenergy.gov

| Parameter | Value/Condition | Reference |

| Step 1: Thiol-Ene Reaction | ||

| Reactants | Cysteamine hydrochloride, Vinyl chloride | researchgate.net |

| Solvent | Methanol | researchgate.net |

| Concentration | 4 M | researchgate.net |

| Reaction Type | Photochemical (365 nm) | researchgate.net |

| Yield | Quantitative | researchgate.net |

| Step 2: Cyclization | ||

| Reagent | Base (e.g., DIPEA) | researchgate.net |

| Process | Telescoped (no isolation of intermediate) | researchgate.net |

| Overall Process | ||

| Total Residence Time | 40 minutes | researchgate.net |

| Throughput Example | 5.9 g/h | researchgate.net |

Adapting such a continuous flow strategy for this compound would involve using appropriately substituted starting materials but would benefit from the same principles of enhanced safety and scalability.

Multi-component Reactions (MCRs)

Ugi Four-Center Three-Component Reactions

The Ugi reaction is a prominent example of an MCR. The classic Ugi four-component reaction (Ugi-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino acid amide. tcichemicals.comnih.gov This reaction is exceptionally versatile and has been instrumental in medicinal chemistry for creating libraries of drug-like molecules. mdpi.com

A significant advancement in thiomorpholinone synthesis involves a variant of this reaction: the Ugi four-center three-component reaction (U-4C-3CR). Researchers have successfully employed this method for the efficient, parallel solid-phase synthesis of N-substituted thiomorpholinones. researchgate.net In this specific application, a resin-bound bifunctional starting material, 2-(2-aminoethylthio)acetic acid, serves as the precursor. This molecule cleverly incorporates both the amine and carboxylic acid components required for the Ugi reaction. The reaction proceeds with a carbonyl compound (an aldehyde or ketone) and an isocyanide to directly form the N-substituted thiomorpholinone ring in a single, efficient step. researchgate.net

The general mechanism for the Ugi reaction begins with the condensation of the amine and the carbonyl compound to form an imine. mdpi.com This is followed by the nucleophilic attack of the isocyanide and the carboxylic acid component, culminating in a Mumm rearrangement to yield the final stable product. mdpi.com The use of a bifunctional starting material in the synthesis of thiomorpholinones streamlines this process, making it a highly efficient route to these heterocyclic structures. researchgate.net

Green Chemistry Principles in Thiomorpholinone Synthesis

The synthesis of this compound and its derivatives can be significantly enhanced by adhering to the Twelve Principles of Green Chemistry. sigmaaldrich.comscispace.comrroij.com These principles provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. sigmaaldrich.com The modern synthetic methodologies discussed above align well with these principles.

Prevention & Atom Economy: MCRs, like the Ugi reaction, excel in preventing waste and maximizing atom economy. acs.org By combining multiple reactants in one pot, they reduce the need for intermediate purification steps and ensure that a larger proportion of the starting materials is incorporated into the final product. preprints.org

Less Hazardous Syntheses & Safer Solvents: Continuous flow synthesis allows for the use of hazardous reagents in a much safer manner by minimizing the amount present at any one time. researchgate.net Furthermore, research into green solvents, such as water or bio-derived alternatives like 2-methyl-tetrahydrofuran, is an active area that can be applied to thiomorpholinone synthesis. researchgate.netmdpi.com

Design for Energy Efficiency: Microwave-assisted synthesis is a prime example of designing for energy efficiency. sigmaaldrich.com By heating the reactants directly and rapidly, it drastically cuts down on the energy consumption and reaction times compared to conventional heating methods. rsc.orgnih.gov

Use of Catalysis & Reduction of Derivatives: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org The development of catalytic versions of reactions like the Ugi reaction and avoiding the use of protecting groups (derivatization) are key goals in green synthesis. researchgate.netacs.org

| Synthetic Method | Relevant Green Chemistry Principles | Rationale |

| Microwave-Assisted Synthesis | 6. Design for Energy Efficiency | Reduces reaction times and energy input compared to conventional heating. rsc.orgnih.gov |

| Continuous Flow Synthesis | 12. Inherently Safer Chemistry | Minimizes the volume of hazardous materials, enhancing operational safety. nih.govresearchgate.net |

| Multi-component Reactions (MCRs) | 1. Prevention, 2. Atom Economy | Reduces waste by combining multiple steps and maximizes the incorporation of reactants into the final product. preprints.orgacs.org |

By integrating these advanced synthetic techniques, the production of thiomorpholinones can become more sustainable, efficient, and environmentally benign.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. In the context of thiomorpholinone chemistry, mechanistic studies have led to serendipitous discoveries and novel synthetic pathways.

Proposed Mechanisms for Deconstructive Esterification

A fascinating transformation of thiomorpholinone derivatives is the cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids. rsc.orgresearchgate.net This serendipitously discovered reaction converts the heterocyclic scaffold into valuable cross-conjugated 1,1-disubstituted amino-1,3-dienes. rsc.orgresearchgate.net

The proposed mechanism for this transformation is a cascade process initiated by the esterification of the carboxylic acid moiety. rsc.orgresearchgate.net The key steps are as follows:

O-Alkylation: The process begins with a base-assisted O-methylation (or esterification) of the thiomorpholinone acid (e.g., substrate 3b ). This step takes advantage of the relatively weak C–S bond within the thiomorpholinone ring. rsc.org

Ring-Opening Elimination: The resulting intermediate (5 ) undergoes a base-assisted elimination. This step opens the thiomorpholinone ring to furnish a β-enamino ester intermediate (6 ). rsc.org

1,2-Migration: The cascade continues with a concomitant 1,2-migration of the styryl (or alkenyl) group. This rearrangement leads to the formation of the final cross-conjugated 1,3-diene product (4a ) after an aqueous workup. rsc.org

Control experiments have provided significant insight into this mechanism. It has been shown that the C6-alkenyl substituent is essential for the ring-opening to occur. rsc.orgresearchgate.net If this group is replaced with an alkyl or even an aryl group, the deconstructive esterification does not proceed, highlighting the critical role of the alkene's electronic properties. rsc.org Furthermore, the reaction is sensitive to steric hindrance; bulky substituents near the reaction center can inhibit the ring-opening process. rsc.org N-aryl substituted thiomorpholinones undergo this reaction more readily than their N-alkyl counterparts, which often require heating to proceed. rsc.orgresearchgate.net

Stereochemical Course of Thiomorpholinone Formation

The stereochemical outcome of the formation of the this compound ring is highly dependent on the synthetic route and the nature of the precursors and catalysts employed. The introduction of a propyl group at the C2 position creates a chiral center, leading to the possibility of enantiomeric and diastereomeric products. The control of stereochemistry at this and other positions of the thiomorpholinone ring is a critical aspect of its synthesis, particularly for applications where specific stereoisomers are required.

One of the key strategies to control the stereochemistry is through diastereoselective synthesis. For instance, L-proline has been effectively used as a catalyst in three-component domino reactions to afford highly substituted 3-thiomorpholinones with excellent diastereoselectivity. researchgate.net In a related synthesis, the reaction of ethyl 2-[(2-oxo-2-arylethyl)sulfanyl]acetate, aromatic aldehydes, and ammonia, catalyzed by L-proline, yields trans-6-aroyl-5-aryl-3-thiomorpholinones with complete diastereoselectivity. researchgate.net This high level of stereocontrol is attributed to the formation of specific transition states directed by the chiral catalyst. While this example does not produce a 2-propyl substituted thiomorpholinone, the principle of using a chiral catalyst to direct the stereochemical course of the cyclization is directly applicable.

In the context of forming the this compound structure, the stereochemistry would be primarily influenced by the cyclization step. If the synthesis involves the cyclization of a chiral precursor, the stereochemistry at the C2 position can be pre-determined. For example, starting with an enantiomerically pure amino acid derivative can lead to the formation of a specific stereoisomer of the final thiomorpholinone.

The conformation of the thiomorpholinone ring itself is also a significant stereochemical feature. Like similar six-membered heterocyclic systems, the thiomorpholinone ring is expected to adopt a chair conformation to minimize steric strain. asianpubs.org The substituents on the ring will preferentially occupy equatorial positions to further reduce steric hindrance. In the case of this compound, the propyl group at C2 would favor an equatorial orientation. The stereochemical relationship between substituents at different positions (e.g., C2, C5, C6) is often described as cis or trans, referring to their relative positions with respect to the plane of the ring. The precise determination of these stereochemical relationships often requires advanced analytical techniques such as X-ray crystallography and multi-dimensional NMR spectroscopy. asianpubs.org

The table below summarizes the expected stereochemical outcomes based on different synthetic approaches, drawing analogies from related systems.

| Synthetic Approach | Key Stereochemical Feature | Expected Outcome for this compound |

| Chiral Catalyst (e.g., L-proline) in multicomponent reactions | Diastereoselective formation of new stereocenters during cyclization. researchgate.net | High diastereoselectivity, leading to specific cis/trans isomers depending on the catalyst and reactants. |

| Use of enantiopure precursors | Transfer of existing chirality to the final product. | Formation of an enantiomerically enriched or pure product, with the stereocenter at C2 determined by the precursor. |

| Metal-catalyzed cyclization (e.g., Rhodium-catalyzed) | Diastereoselective cyclization of functionalized precursors, such as nitrogen-tethered allenols to form morpholines. rsc.org | High diastereoselectivity can be anticipated, with the stereochemical course influenced by the chiral ligands on the metal catalyst. |

| Conformational preference | The thiomorpholinone ring adopts a stable chair conformation with bulky substituents in equatorial positions. asianpubs.org | The propyl group at the C2 position is expected to predominantly occupy the equatorial position to minimize steric interactions. |

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Metal-mediated syntheses provide powerful and versatile routes to construct the this compound scaffold. While a specific catalytic cycle for the synthesis of this compound is not extensively documented, plausible mechanisms can be constructed by analyzing catalytic cycles of related metal-catalyzed reactions, particularly those involving palladium and rhodium, which are commonly used for C-N and C-S bond formations and cyclization reactions. thieme-connect.denih.gov

A hypothetical catalytic cycle for a palladium-catalyzed synthesis of a 2-substituted-3-thiomorpholinone derivative from a suitable acyclic precursor is presented below. This cycle is based on well-established steps in palladium catalysis, such as oxidative addition, migratory insertion, and reductive elimination. libretexts.org

Hypothetical Palladium-Catalyzed Synthesis:

A plausible synthetic strategy could involve the intramolecular cyclization of a precursor containing a C-X bond (where X is a halide or triflate), a nitrogen atom, and a sulfur atom, along with the propyl-bearing moiety.

The key steps in the catalytic cycle would likely be:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-X bond of the substrate, forming a Pd(II) intermediate.

Intramolecular Transmetalation/Coordination: The nitrogen or sulfur atom of the substrate coordinates to the palladium center.

Migratory Insertion or Reductive Elimination: An intramolecular migratory insertion of a coordinated group or a direct reductive elimination step forms the C-N or C-S bond, leading to the cyclized product and regenerating the Pd(0) catalyst.

The table below outlines a plausible catalytic cycle for a palladium-catalyzed synthesis.

| Step | Description |

| 1. Oxidative Addition | The catalytic cycle is initiated by the oxidative addition of a low-valent palladium species, typically Pd(0), to an aryl or vinyl halide/triflate precursor. This step forms a Pd(II) intermediate. In the context of thiomorpholinone synthesis, this could involve a precursor with a leaving group positioned to facilitate cyclization. |

| 2. Ligand Exchange | A thiolate or amine moiety present in the substrate displaces a ligand on the palladium center. This brings the nucleophilic nitrogen or sulfur atom in close proximity to the electrophilic carbon attached to the palladium. The choice of ligands on the palladium catalyst is crucial at this stage, as they can influence the rate and selectivity of the subsequent steps. Monodentate phosphine ligands have been shown to be effective in some C-S coupling reactions. nih.gov |

| 3. Reductive Elimination | This is the key bond-forming step where the new C-N or C-S bond is formed, leading to the heterocyclic ring. The two groups on the palladium center (the carbon from the oxidative addition and the nitrogen or sulfur from the ligand exchange) are eliminated from the metal, coupling together. This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. The efficiency of this step can be influenced by the electronic properties and steric bulk of the ligands and the substrate. |

| Catalyst Regeneration | The Pd(0) species is regenerated, allowing the catalytic cycle to continue. The overall efficiency of the metal-mediated synthesis depends on the stability of the catalyst and its ability to turn over multiple times without decomposition. |

Rhodium-Catalyzed Synthesis:

Rhodium catalysts are also highly effective for asymmetric synthesis and cyclization reactions. rsc.orgnih.govnih.gov A rhodium-catalyzed approach to this compound could involve the intramolecular hydroacylation or hydroamination of a suitable unsaturated precursor.

A plausible rhodium-catalyzed cycle might involve:

Oxidative Addition: A Rh(I) catalyst undergoes oxidative addition into a C-H or N-H bond of the substrate.

Migratory Insertion: A tethered alkene or alkyne inserts into the Rh-H or Rh-C bond.

Reductive Elimination: The cyclized product is released, and the Rh(I) catalyst is regenerated.

The use of chiral ligands, such as BINAP, with rhodium catalysts can induce high levels of enantioselectivity in the final product. nih.govnih.gov The specific mechanism and the stereochemical outcome would be highly dependent on the chosen ligand and reaction conditions.

Chemical Reactivity and Derivatization Strategies for the 2 Propyl 3 Thiomorpholinone Scaffold

Functional Group Interconversions and Transformations

Reactivity of the Carbonyl Group

The carbonyl group at the 3-position of the thiomorpholinone ring is a primary site for functional group interconversion. As a lactam, its reactivity is somewhat attenuated compared to a ketone due to resonance with the adjacent nitrogen atom. However, it still undergoes a variety of transformations.

Reduction to Alcohol: The carbonyl group can be reduced to a hydroxyl group, yielding a 2-propylthiomorpholin-3-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are often insufficient to reduce amides. byjus.commasterorganicchemistry.comlumenlearning.com The reaction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran. byjus.com

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the carbonyl carbon. leah4sci.commt.com This reaction can lead to ring-opening or the formation of a tertiary alcohol upon double addition, particularly with esters and acid chlorides which can be formed in situ. leah4sci.comorganicchemistrytutor.comlibretexts.org The initial addition of the organometallic reagent forms a hemiaminal intermediate, which can be stable in some cases or collapse to an amino ketone. mt.com

Table 1: Representative Reactions of the Carbonyl Group in 3-Thiomorpholinone Analogs

| Reagent/Condition | Product Type | Notes |

| 1. LiAlH₄, THF2. H₂O | 3-Hydroxythiomorpholine | Complete reduction of the lactam carbonyl. byjus.commasterorganicchemistry.comlumenlearning.com |

| 1. RMgX, Et₂O2. H₂O | Ring-opened amino ketone or tertiary alcohol | Outcome depends on substrate and reaction conditions. leah4sci.commt.com |

Selective Modifications of the Thiomorpholine (B91149) Ring System

Beyond functionalization of the heteroatoms, the thiomorpholine ring itself can undergo transformations, though these are often more challenging and can lead to ring cleavage.

Ring-Opening Reactions: The thiomorpholine ring can be opened under certain conditions. For instance, base-assisted ring-opening of thiomorpholinone-tethered alkenoic acids has been reported to yield functionalized amino-1,3-dienes. researchgate.net While not a direct modification of the 2-propyl-3-thiomorpholinone core, this demonstrates the potential for skeletal remodeling. Additionally, reductive cleavage of the C-S bond can occur under harsh reducing conditions, such as with lithium in ammonia (B1221849), which can sometimes compete with N-debenzylation in N-benzyl protected systems. researchgate.net The development of metal-free methods for C-S bond cleavage, for example using Selectfluor, is an emerging area. researchgate.net

Diastereoselective Alkylation: The carbon atom at the 2-position, adjacent to the nitrogen, is a key site for introducing further diversity. In systems analogous to this compound, such as N-protected 5-substituted morpholin-3-ones, the enolate can be generated using a strong base like lithium diisopropylamide (LDA) and subsequently alkylated with various electrophiles. acs.orgacs.org The stereochemical outcome of this alkylation is often directed by the existing substituent at other positions on the ring, leading to a high degree of diastereoselectivity. acs.orgacs.org This strategy allows for the synthesis of more complex, stereochemically defined thiomorpholinone derivatives.

Derivatization at the Sulfur and Nitrogen Heteroatoms

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the thiomorpholinone ring is a nucleophilic center that can be readily functionalized through alkylation and arylation reactions.

N-Alkylation: N-alkylation can be achieved by reacting this compound with various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. organic-chemistry.orgbeilstein-journals.orggoogle.com Common bases used include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). organic-chemistry.org Mechanochemical methods, using ball milling, have also been developed for the N-alkylation of related imide systems, offering a solvent-free alternative. beilstein-journals.org More recently, copper-catalyzed metallaphotoredox platforms have enabled the N-alkylation with a broad range of alkyl bromides at room temperature. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen position is typically accomplished through transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation, using a copper catalyst, is a classic method for N-arylation. researchgate.netmdpi.com Modern variations of this reaction employ various copper sources and ligands to achieve high yields under milder conditions. nih.govbeilstein-journals.org Palladium-catalyzed Buchwald-Hartwig amination is another powerful method for forming the N-aryl bond. These reactions generally involve the coupling of the N-H bond of the thiomorpholinone with an aryl halide or triflate.

Table 2: Representative N-Alkylation and N-Arylation Reactions of Thiomorpholinone Analogs

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl-2-propyl-3-thiomorpholinone |

| N-Arylation | Aryl halide, Cu catalyst, base | N-Aryl-2-propyl-3-thiomorpholinone |

Sulfoxidation and Related Sulfur Chemistry

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the corresponding sulfoxides and sulfones. These oxidized derivatives can have altered chemical and physical properties.

Sulfoxidation: The selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) can be achieved using a variety of oxidizing agents. Common reagents for this transformation include sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). jchemrev.comorganic-chemistry.org Hydrogen peroxide in the presence of a suitable catalyst, such as a metal complex or an organocatalyst, is also widely used. organic-chemistry.orgnih.gov The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the sulfone. nih.gov

Oxidation to Sulfone: Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the corresponding sulfone. Reagents like potassium permanganate (B83412) (KMnO₄) or an excess of m-CPBA are effective for this transformation. organic-chemistry.org Niobium carbide has been reported as a catalyst for the selective oxidation of sulfides to sulfones using hydrogen peroxide. organic-chemistry.org

Table 3: Oxidation of the Sulfur Atom in Thiomorpholine Analogs

| Product | Oxidizing Agent | Typical Conditions |

| This compound S-oxide | NaIO₄ or 1 eq. m-CPBA | Methanol/water or CH₂Cl₂ |

| This compound S,S-dioxide | Excess m-CPBA or KMnO₄ | CH₂Cl₂ or acetone/water |

Functionalization of the Propyl Side Chain

The propyl side chain at the 2-position offers another avenue for derivatization, primarily through C-H activation strategies.

Table 4: Potential Functionalization of the Propyl Side Chain via C-H Activation

| Position on Propyl Chain | Reaction Type | Potential Reagents/Catalysts |

| α, β, or γ | Arylation | Aryl halide, Pd or Rh catalyst, ligand, base |

| α, β, or γ | Alkenylation | Alkene, Rh catalyst, ligand |

Computational Chemistry and Molecular Modeling of 2 Propyl 3 Thiomorpholinone Systems

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of a molecule. rsc.orgscienceopen.com These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine molecular properties. scienceopen.com For 2-Propyl-3-thiomorpholinone, these calculations would provide a deep understanding of its intrinsic chemical nature.

A crucial first step in computational analysis is to find the most stable three-dimensional conformation of the this compound molecule, a process known as energy minimization. By calculating the potential energy surface of the molecule, computational software can identify the geometry with the lowest energy, which corresponds to the most likely structure of the molecule under normal conditions.

Transition state analysis would be employed to study potential chemical reactions involving this compound. rsc.org This involves locating the high-energy transition state structures that connect reactants to products. The energy of this transition state is critical for calculating the activation energy of a reaction, which in turn determines the reaction rate. For instance, studying the N-alkylation or S-oxidation of the thiomorpholinone ring would involve identifying the respective transition states.

Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, analysis of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack. For example, the sulfur and nitrogen atoms, with their lone pairs of electrons, are expected to contribute significantly to the HOMO, making them potential sites for electrophilic attack. The carbonyl carbon, being electron-deficient, would likely be a major contributor to the LUMO, marking it as a site for nucleophilic attack. Secondary orbital interactions, which are weaker than the primary HOMO-LUMO interactions, can also influence reactivity and selectivity in certain reactions. nih.govnsf.gov

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule. It demonstrates the type of data generated from quantum chemical calculations.)

| Property | Hypothetical Value | Significance |

| Total Energy | -X kcal/mol | Represents the total electronic and nuclear energy of the optimized molecule. |

| HOMO Energy | -Y eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | +Z eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | (Y+Z) eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | D debye | Measures the overall polarity of the molecule. |

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. oamjms.eu This method is crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds. nih.gov

If this compound were to be investigated for biological activity, molecular docking would be used to simulate its interaction with various protein targets. For instance, based on the activities of other thiomorpholinone derivatives, potential targets could include enzymes like monoamine oxidase (MAO) or various protein kinases. uchile.clresearchgate.net

The analysis involves placing the 3D structure of this compound into the binding site of a target protein. The software then explores different orientations and conformations of the ligand, identifying those that form stable interactions. The types of interactions analyzed include:

Hydrogen bonds: with amino acid residues like serine, threonine, or histidine.

Hydrophobic interactions: between the propyl group and nonpolar amino acid residues.

Pi-stacking or pi-alkyl interactions: if the target protein has aromatic residues in the binding pocket. nih.gov

A key output of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and the protein. nih.gov This is calculated using scoring functions. These functions are mathematical models that approximate the free energy of binding, with a more negative score typically indicating a stronger and more favorable interaction. nih.gov

Different scoring functions exist, each with its own algorithm and set of assumptions. The results are often presented as a binding energy value (e.g., in kcal/mol). These predictions are vital for ranking potential drug candidates and prioritizing them for experimental testing.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Target (Note: This table is for illustrative purposes only.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -7.5 | TYR 150, LEU 205 | Hydrogen Bond, Hydrophobic |

| Monoamine Oxidase B | -6.8 | PHE 343, ILE 199 | Hydrophobic, Van der Waals |

| Enzyme Z | -5.2 | ASP 100 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biorxiv.orgnih.gov

For a series of thiomorpholinone analogs, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure, such as:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Once a statistically significant correlation is established, the QSAR model can be used to predict the activity of new, unsynthesized thiomorpholinone derivatives, thereby guiding the design of more potent compounds. mdpi.com The development of a reliable QSAR model requires a dataset of compounds with experimentally determined biological activities. As no such data is available for a series including this compound, the development of a specific QSAR model is not currently feasible.

Development of 2D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. neovarsity.org For a series of this compound analogs, a 2D-QSAR model would be developed to predict their potential anticonvulsant activity based on their 2D structural features.

The initial step involves compiling a dataset of thiomorpholinone derivatives with experimentally determined biological activities (e.g., inhibitory concentration IC₅₀ or effective concentration EC₅₀). semanticscholar.org This activity is typically converted to a logarithmic scale (e.g., pIC₅₀) to create a more linear relationship for modeling. semanticscholar.org The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. sapub.org

A common technique for building the model is Multiple Linear Regression (MLR), often combined with feature selection methods like Genetic Function Approximation (GFA) to choose the most relevant molecular descriptors. researchgate.netdovepress.com The result is a linear equation that quantitatively links the structural descriptors to the biological activity. sapub.org Non-linear methods, such as Artificial Neural Networks (ANN), can also be employed to capture more complex relationships between structure and activity. dovepress.com

Descriptors and Statistical Validation

The foundation of a QSAR model is the set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. neovarsity.org For a series of this compound and its analogs, a wide range of descriptors would be calculated. These fall into several categories:

Topological Descriptors: Describe the atomic connectivity and branching of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Constitutional Descriptors: Reflect the basic composition of the molecule (e.g., molecular weight, count of specific atoms or bonds). neovarsity.org

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these describe electronic properties like HOMO-LUMO energies, dipole moment, and atomic charges. medchemexpress.com

Physicochemical Descriptors: Include properties like logP (lipophilicity) and molar refractivity.

An illustrative selection of descriptors that could be relevant for a QSAR model of thiomorpholinone derivatives is presented below.

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -8.5 eV |

Once a model is built, it must undergo rigorous statistical validation to ensure it is robust and predictive. nih.gov Key statistical parameters include:

Coefficient of Determination (R²): Measures the goodness of fit for the training set. Values closer to 1.0 indicate a better fit.

Leave-One-Out Cross-Validated R² (Q²): A measure of the model's internal predictive ability. A Q² > 0.5 is generally considered acceptable. nih.gov

External Validation (R²_pred): The R² value for the external test set, which assesses the model's ability to predict the activity of new, unseen compounds. An R²_pred > 0.6 is often required for a model to be considered predictive. brieflands.com

Table 2: Typical Statistical Validation Parameters for a QSAR Model

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination (Training Set) | > 0.6 |

| Q² | Cross-validated coefficient of determination (Internal Validation) | > 0.5 |

| R²_pred | Predictive R² (External Validation) | > 0.6 |

| F-test | F-statistic for the regression model | High value indicates statistical significance |

| RMSE | Root Mean Square Error | As low as possible |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another key computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For anticonvulsant agents, a common pharmacophore model includes features like a hydrophobic region, a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. researchgate.netnih.gov

For the this compound scaffold, a ligand-based pharmacophore model could be generated by aligning a set of known active thiomorpholinone analogs and extracting their common chemical features. A hypothetical pharmacophore model might include:

A Hydrophobic Group: Represented by the propyl group at the C2 position.

A Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group.

A Hydrogen Bond Donor: The nitrogen atom in the thiomorpholine (B91149) ring.

A Distal Hydrophobic/Aromatic Site: A feature that could be introduced through substitution on the ring to interact with a corresponding pocket in the target receptor. researchgate.net

This validated pharmacophore model then serves as a 3D query for virtual screening . nuvisan.com In this process, large digital libraries containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore's features. nih.gov The hits from this initial screening are typically then subjected to further filtering, such as molecular docking, to predict their binding affinity to a target protein, like a voltage-gated sodium channel or a GABA receptor, which are common targets for anticonvulsant drugs. nih.govmdpi.com This multi-step process allows researchers to efficiently identify novel and structurally diverse compounds that are likely to possess the desired biological activity, prioritizing them for synthesis and experimental testing. medchemexpress.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

Applications of the 2 Propyl 3 Thiomorpholinone Scaffold in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The thiomorpholinone framework is recognized as a useful building block for creating more elaborate molecular architectures. The 2-propyl-3-thiomorpholinone scaffold offers several reactive sites—the nitrogen and sulfur heteroatoms, the carbonyl group, and the alpha-carbon—that can be strategically manipulated. For instance, the nitrogen can undergo alkylation or acylation, while the thioamide can participate in various coupling and cyclization reactions.

Although specific examples detailing the use of this compound are not extensively documented, its role can be illustrated through generalized reaction pathways applicable to thiomorpholinones. These compounds can serve as precursors to larger, polycyclic systems or as key intermediates in multi-step total synthesis projects. researchgate.net The propyl group at the C2 position can influence the stereochemical outcome of reactions, providing a handle for asymmetric synthesis.

Table 1: Illustrative Synthetic Transformations of the this compound Scaffold

| Starting Material | Reagent(s) | Potential Product Class | Reaction Type |

| This compound | 1. Alkyl Halide (R-X) 2. NaH | N-Alkylated Thiomorpholinone | Alkylation |

| This compound | 1. Lithium Diisopropylamide (LDA) 2. Electrophile (E+) | α-Functionalized Thiomorpholinone | Enolate Alkylation |

| This compound | Lawesson's Reagent | 2-Propyl-thiomorpholine-3-thione | Thionation |

| This compound | Reducing Agent (e.g., NaBH₄) | 2-Propyl-thiomorpholin-3-ol | Reduction |

Precursor for Diverse Heterocyclic Systems (e.g., Thiazoles, Triazoles)

The thioamide functionality within the this compound ring is a key feature that allows it to be a precursor for other heterocyclic systems. Thioamides are well-known starting materials for the synthesis of sulfur- and nitrogen-containing heterocycles like thiazoles and triazoles, which are prominent scaffolds in medicinal chemistry. nih.govglobalresearchonline.net

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method that involves the reaction of a thioamide with an α-haloketone. researchgate.net In a hypothetical application, this compound could first be activated or modified, followed by reaction with an appropriate α-halocarbonyl compound, leading to a thiazole-fused or thiazole-substituted structure. The reaction sequence would leverage the nucleophilicity of the sulfur atom and the subsequent cyclization involving the nitrogen atom. organic-chemistry.orgscholaris.ca

Triazole Synthesis: Synthesizing triazoles from a thiomorpholinone precursor is more complex but conceivable through multi-step pathways. organic-chemistry.orgscispace.com For example, the thioamide could be converted to a thiosemicarbazide (B42300) intermediate, which is a common precursor for 1,2,4-triazoles. raco.cat Alternatively, derivatization of the nitrogen atom with an azide-containing moiety, followed by an intramolecular cycloaddition with a suitable functional group installed elsewhere on the molecule, could potentially lead to fused triazole systems. nih.gov

Table 2: Potential Heterocyclic Systems Derived from this compound

| Target Heterocycle | General Synthetic Strategy | Key Intermediate | Required Co-reagents |

| Thiazole | Hantzsch-type reaction | Thioamide functionality | α-Haloketones/esters |

| 1,2,4-Triazole | Cyclization of thio-intermediate | Thiosemicarbazide derivative | Hydrazine, Acid/Base catalyst |

| Fused Pyrimidine | Condensation reaction | β-Enaminone derivative | Amidines, Guanidines |

| Tetrazole | Multi-component reaction | Isocyanide or Nitrile derivative | Azide source (e.g., NaN₃) |

Integration into Peptide Chemistry and Oligonucleotide Synthesis

The constrained conformational nature of cyclic scaffolds like this compound makes them attractive for use in peptidomimetics. wikipedia.org Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability against enzymatic degradation. frontiersin.org The thiomorpholinone ring can serve as a rigid backbone to which amino acid side chains or other functional groups are attached, effectively mimicking secondary structures like β-turns or loops. The propyl group could mimic the side chain of amino acids like norvaline.

In oligonucleotide synthesis, modified building blocks are used to enhance properties like stability and binding affinity. metkinenchemistry.comgoogle.comtcichemicals.com A functionalized this compound derivative could potentially be incorporated into an oligonucleotide chain as a non-nucleosidic linker or as a scaffold to create branched structures. nih.gov For this to be feasible, the thiomorpholinone would need to be appropriately derivatized with phosphoramidite (B1245037) and hydroxyl groups compatible with standard solid-phase oligonucleotide synthesis protocols. biosearchtech.com

Role in Scaffold Hopping and Drug Design Principles

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel molecular cores (scaffolds) that retain the biological activity of a known active compound but possess a different chemical structure. uniroma1.itnih.gov This is often done to improve properties like potency and selectivity, or to circumvent existing patents. biosolveit.de The thiomorpholinone ring system, as a stable heterocyclic core, is a candidate for such strategies. connectedpapers.comrug.nl

Starting with a known ligand for a biological target, computational methods can be used to search for new scaffolds that can present the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) in a similar spatial arrangement. The this compound scaffold, with its defined stereochemistry and vectoral display of functional groups, could be identified as a viable replacement for a different core in a drug discovery program. Its propyl group could serve as a key hydrophobic interaction moiety, while the thioamide offers hydrogen bonding capabilities.

Table 3: Drug Design Principles and the this compound Scaffold

| Drug Design Principle | Application to the Scaffold | Potential Advantage |

| Scaffold Hopping | Use as a replacement core for an existing pharmacophore. nih.gov | Novel chemical space, improved ADMET properties, new IP. |

| Bioisosteric Replacement | The thioamide group can act as a bioisostere for an amide bond. | Altered polarity, metabolic stability, and hydrogen bonding capacity. |

| Conformational Constraint | The rigid ring system limits conformational flexibility. | Increased binding affinity and selectivity by reducing entropic penalty upon binding. |

| Structure-Based Design | Docking of the scaffold into a protein active site to guide derivatization. | Rational design of potent and selective inhibitors. |

Intermediate in Agrochemical and Specialty Chemical Production

Heterocyclic compounds are fundamental building blocks in the production of agrochemicals (such as herbicides, fungicides, and insecticides) and other specialty chemicals. inventys.inframochem.com Their unique structures often impart specific biological activities or material properties. While direct evidence of this compound's use is not prominent, related sulfur- and nitrogen-containing heterocycles are widely employed. harsiddhiorganics.com

The thiomorpholinone scaffold could be an intermediate in the synthesis of more complex active ingredients. For example, its derivatives could be evaluated for herbicidal or fungicidal activity, a common practice for novel heterocyclic libraries. In the realm of specialty chemicals, such intermediates can be used in the synthesis of polymers, coatings, and electronic materials where specific thermal or optical properties are required.

Based on a thorough review of available scientific literature, there is currently insufficient public data to construct an article detailing the mechanistic insights into the biological activities of "this compound" and its derivatives concerning the specific enzyme targets outlined in your request.

Searches for the inhibitory mechanisms of this compound derivatives on Dipeptidyl Peptidase IV (DPP-IV), Monoamine Oxidase B (MAO-B), Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, DYRK1A, α-Glucosidase, α-Amylase, and Factor Xa (FXa) did not yield specific research findings, data tables, or detailed mechanistic studies.

While the broader class of thiomorpholinones has been investigated for various pharmacological properties, including antioxidant and anticholinesterase activities, this information falls outside the strict scope of your requested outline. ontosight.ai The provided structure requires a focus solely on this compound and its specific interactions with the listed enzymes, for which dedicated research appears to be unavailable in the public domain.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed structure and content requirements at this time.

Mechanistic Insights into the Biological Activities of 2 Propyl 3 Thiomorpholinone Derivatives

Receptor Interaction and Signal Transduction Pathways

The biological activities of 2-Propyl-3-thiomorpholinone and its derivatives can be mediated through their interactions with various cellular receptors, which in turn modulate intracellular signal transduction pathways. msdmanuals.com Receptors are macromolecules that, upon binding with a ligand such as a drug molecule, initiate a cascade of biochemical events. msdmanuals.comkhanacademy.org These signaling cascades can involve G protein-coupled receptors (GPCRs), ligand-gated ion channels, or receptor tyrosine kinases. khanacademy.orgnih.gov

For instance, the interaction of a thiomorpholinone derivative with a GPCR could activate or inhibit the associated G protein. This would then modulate the activity of downstream effector enzymes like adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers such as cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3) and intracellular calcium. nih.gov These second messengers then propagate the signal to ultimately alter cellular functions. nih.gov

The specificity of the interaction between a particular derivative and a receptor is determined by the three-dimensional structure of both the compound and the receptor's binding site. acs.org Even subtle changes in the chemical structure of the derivative can significantly alter its binding affinity and selectivity for different receptors, leading to different pharmacological effects. nih.gov The study of these interactions is crucial for understanding the compound's mechanism of action and for designing more potent and selective therapeutic agents. nih.govresearchgate.net

Modulation of Key Biochemical Pathways

This compound and its analogs can exert their biological effects by modulating key biochemical pathways within the cell. roche.com A biochemical pathway is a series of chemical reactions occurring within a cell, catalyzed by enzymes, that result in a specific product or a change in the cell's state. nih.gov

One of the primary pathways influenced by thiomorpholine (B91149) derivatives is lipid metabolism, particularly cholesterol biosynthesis, through the inhibition of squalene (B77637) synthase as previously discussed. researchgate.netmdpi.com By blocking this enzyme, these compounds interrupt the pathway that converts acetyl-CoA into cholesterol. mdpi.com

Furthermore, some thiomorpholine derivatives have been shown to possess antioxidant properties. researchgate.net This suggests they may modulate pathways related to oxidative stress by scavenging reactive oxygen species (ROS) or by influencing the activity of antioxidant enzymes. researchgate.net The degradation of the thiomorpholine ring itself can proceed via cleavage of the C-N bond, leading to the formation of an amino acid intermediate which is then further metabolized. nih.gov This indicates that the compound can enter and be processed by cellular metabolic pathways.

The ability to predict which biochemical pathways a chemical compound might be involved in, based on its structure, is a significant area of computational research. nih.gov By analyzing the structural fragments of a molecule like this compound, it may be possible to predict its interactions with various metabolic and signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

For thiomorpholinone derivatives, SAR studies would explore how variations in the substituents on the thiomorpholinone ring impact their inhibitory potency against a specific target, such as squalene synthase. For example, the nature and size of the alkyl group at the 2-position (the propyl group in this case) could be varied to determine the optimal size and lipophilicity for fitting into the hydrophobic pocket of the enzyme's active site. researchgate.net

The presence and position of other functional groups on the thiomorpholine ring can also be critical. nih.gov For instance, the introduction of polar groups could influence the compound's solubility and its ability to form hydrogen bonds with the target protein, potentially increasing binding affinity. nih.gov SAR studies also help in identifying the "pharmacophore," the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This information is invaluable for the rational design of new, more potent, and selective analogs. researchgate.net

Table 1: Hypothetical Structure-Activity Relationship Data for 2-Substituted-3-thiomorpholinone Derivatives against Squalene Synthase

| Compound | R-group at position 2 | Squalene Synthase Inhibition (IC₅₀, nM) |

| 1 | Methyl | 500 |

| 2 | Ethyl | 250 |

| 3 | Propyl | 100 |

| 4 | Isopropyl | 150 |

| 5 | Butyl | 120 |

| 6 | Phenyl | 800 |

This table is a hypothetical representation to illustrate SAR principles and does not reflect actual experimental data.

Antimicrobial Activity Mechanisms

Some derivatives of thiomorpholinone have been investigated for their antimicrobial properties. The mechanisms by which these compounds exert their antibacterial and antifungal effects are multifaceted and depend on the specific structure of the derivative and the target microorganism.

The antibacterial action of thiomorpholinone derivatives could involve several mechanisms. nih.gov One potential mechanism is the disruption of the bacterial cell membrane integrity. mdpi.com The lipophilic nature of parts of the molecule could allow it to intercalate into the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death. frontiersin.org

Another possible mechanism is the inhibition of essential bacterial enzymes. By binding to the active site of enzymes crucial for bacterial survival, such as those involved in cell wall synthesis or DNA replication, these compounds could halt bacterial growth and proliferation. nih.gov

Furthermore, some compounds can induce the production of reactive oxygen species (ROS) within the bacteria. frontiersin.org This leads to oxidative stress, which can damage DNA, proteins, and lipids, contributing to the bactericidal effect. frontiersin.org The ability of some derivatives to inhibit biofilm formation is also a significant aspect of their antibacterial potential, as biofilms are a major contributor to antibiotic resistance. nih.gov